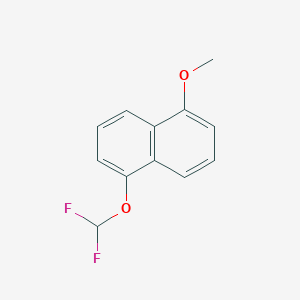

1-(Difluoromethoxy)-5-methoxynaphthalene

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C12H10F2O2 |

|---|---|

Molecular Weight |

224.20 g/mol |

IUPAC Name |

1-(difluoromethoxy)-5-methoxynaphthalene |

InChI |

InChI=1S/C12H10F2O2/c1-15-10-6-2-5-9-8(10)4-3-7-11(9)16-12(13)14/h2-7,12H,1H3 |

InChI Key |

QURSQFCKBSXZML-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=CC2=C1C=CC=C2OC(F)F |

Origin of Product |

United States |

Synthetic Methodologies and Preparation Strategies for 1 Difluoromethoxy 5 Methoxynaphthalene

Precursor Synthesis and Functional Group Introduction

The logical precursor for the final difluoromethoxylation step is 5-methoxy-1-naphthol. The synthesis of this intermediate and the subsequent installation of the -OCF₂H group involve distinct strategic considerations.

The difluoromethoxy (-OCF₂H) group is a valuable substituent in medicinal chemistry, often considered a lipophilic hydrogen bond donor and a bioisostere for hydroxyl or thiol groups. nih.gov Its introduction onto an aromatic ring, specifically onto a phenolic hydroxyl group, can be accomplished through several methods, ranging from conventional approaches to more recent catalytic systems.

Historically, the synthesis of aryl difluoromethyl ethers relied on reagents that are now considered less favorable due to environmental concerns or harsh reaction conditions. One of the most established methods involved the use of chlorodifluoromethane (B1668795) (HCF₂Cl), also known as Freon 22. This process typically involves the reaction of a phenoxide with HCF₂Cl under basic conditions. However, the ozone-depleting nature of HCF₂Cl has significantly limited its application in modern synthesis. nih.gov

Another classical, yet still relevant, approach for the synthesis of related perfluoroalkyl ethers involves the use of sulfur tetrafluoride (SF₄). This method can convert aryl fluoroformates into aryl trifluoromethyl ethers. mdpi.com While highly effective, SF₄ is a toxic gas requiring specialized handling equipment. Variations of this chemistry, such as oxidative desulfurization-fluorination of xanthates using reagents like 1,3-dibromo-5,5-dimethylhydantoin (B127087) (DBH) and hydrogen fluoride-pyridine (HF-Pyridine), offer an alternative but can suffer from side reactions and purification challenges. researchgate.net These conventional methods laid the groundwork for the development of more practical and milder alternatives.

The direct enzymatic installation of a difluoromethoxy group onto a phenolic substrate is not a widely documented or established synthetic strategy. The field of biocatalysis in organofluorine chemistry has largely focused on other transformations. For instance, enzymes known as fluorinases have been identified that catalyze the formation of a carbon-fluorine bond, but their natural substrate is S-adenosyl-L-methionine to produce 5'-fluoro-5'-deoxyadenosine, a pathway not applicable to aryl ethers. nih.gov

However, chemoenzymatic strategies play an indirect but crucial role in accessing valuable fluorinated building blocks. Lipases, for example, are extensively used for the kinetic resolution of racemic fluorinated compounds. acs.orgnih.gov They can selectively catalyze the hydrolysis or esterification of a racemic mixture of fluorinated alcohols or esters, providing access to enantiomerically pure compounds. acs.org While this does not constitute a direct difluoromethoxylation method, it represents a powerful tool for preparing chiral fluorinated scaffolds that may be elaborated into more complex molecules. The application of such enzymatic resolutions could be envisioned in the synthesis of complex chiral molecules where a difluoromethoxy-substituted aromatic ring is a key component.

A significant advancement in the synthesis of difluoromethyl aryl ethers has been the development of visible-light photoredox catalysis. nih.gov This methodology offers mild reaction conditions, broad functional group tolerance, and avoids the use of harsh reagents. A prominent example involves the O-difluoromethylation of phenols using difluorobromoacetic acid (BrCF₂CO₂H) as an inexpensive and easy-to-handle difluorocarbene precursor. nih.govresearchgate.net

The reaction is typically catalyzed by an iridium-based photoredox catalyst, such as fac-Ir(ppy)₃, upon irradiation with blue light at room temperature. nih.gov The proposed mechanism involves the photocatalyst generating a difluoromethyl radical, which ultimately leads to the formation of difluorocarbene (:CF₂). This highly reactive intermediate is then trapped by the phenoxide to form the desired aryl difluoromethyl ether. researchgate.net This method has proven effective for a wide range of phenols, including those bearing electron-donating and electron-withdrawing groups. nih.govresearchgate.net

| Phenol Substrate | Catalyst | CF₂H Source | Solvent | Yield (%) | Reference |

|---|---|---|---|---|---|

| Phenol | fac-Ir(ppy)₃ | BrCF₂CO₂H | MeCN | 85 | nih.gov |

| 4-Methoxyphenol | fac-Ir(ppy)₃ | BrCF₂CO₂H | MeCN | 95 | nih.gov |

| 4-Cyanophenol | fac-Ir(ppy)₃ | BrCF₂CO₂H | MeCN | 72 | nih.gov |

| 4-Nitrophenol | fac-Ir(ppy)₃ | BrCF₂CO₂H | MeCN | 63 | nih.gov |

| 2-Naphthol | fac-Ir(ppy)₃ | BrCF₂CO₂H | MeCN | 88 | nih.gov |

The reaction of phenols with difluorocarbene (:CF₂) is a fundamental and widely applied strategy for constructing the O-CF₂H bond. acs.orgbeilstein-journals.org The core of this method is the generation of the transient, electrophilic difluorocarbene species, which is then intercepted by a nucleophilic phenoxide. acs.org Over the years, numerous reagents and protocols have been developed to generate difluorocarbene under various conditions.

The mechanism is believed to involve the deprotonation of the phenol by a base to form the more nucleophilic phenoxide. Separately, the difluorocarbene precursor reacts, often with the same base, to eliminate groups and form :CF₂. The phenoxide then attacks the difluorocarbene, and the resulting anion is protonated upon workup to yield the final product. acs.org A variety of precursors can be used, each with its own advantages regarding handling, cost, and reaction conditions. acs.org

| Precursor | Typical Reagents/Conditions | Key Features | Reference |

|---|---|---|---|

| Fluoroform (CHF₃) | KOH, Water/Dioxane | Inexpensive gas, non-ozone-depleting. | acs.org |

| Diethyl (bromodifluoromethyl)phosphonate ((EtO)₂P(O)CF₂Br) | KOH, MeCN/H₂O | Efficient liquid reagent for mild conditions. | nih.govnih.gov |

| Sodium chlorodifluoroacetate (ClCF₂CO₂Na) | Heat, in aprotic solvent (e.g., diglyme) | Classic thermal source of difluorocarbene. | nih.gov |

| Difluoromethyltriflate (HCF₂OTf) | KOH, MeCN/H₂O | Highly reactive, allows for rapid, room-temperature reactions. | nih.gov |

| (Trifluoromethyl)trimethylsilane (TMSCF₃) | Catalytic NaI or other initiators | Versatile reagent, can generate :CF₂ under specific conditions. | nih.gov |

The synthesis of the target compound, 1-(difluoromethoxy)-5-methoxynaphthalene, requires the key intermediate 5-methoxy-1-naphthol. A practical route to this intermediate begins with 1,5-dihydroxynaphthalene (B47172).

1,5-Dihydroxynaphthalene is an important industrial chemical that is typically prepared from naphthalene-1,5-disulfonic acid. nih.govacs.org The process involves a high-temperature alkaline pressure hydrolysis of the disulfonic acid salt with a strong base like sodium hydroxide, followed by acidification to yield the diol. nih.govcas.cn

With 1,5-dihydroxynaphthalene in hand, the next crucial step is the selective mono-methylation of one of the two hydroxyl groups. The two hydroxyl groups in 1,5-dihydroxynaphthalene are chemically equivalent, making selective mono-functionalization challenging. However, controlled reaction conditions can favor the formation of the mono-methylated product, 5-methoxy-1-naphthol. One documented method involves treating 1,5-dihydroxynaphthalene in a methanol/hydrochloric acid mixture and allowing the reaction to proceed over several days at room temperature. This approach can provide the desired 5-methoxy-1-naphthol, which can be purified from the starting material and the di-methylated byproduct, 1,5-dimethoxynaphthalene (B158590).

An alternative precursor strategy could start from 1-naphthol. Standard methylation using an agent like dimethyl carbonate in a dilute alkali solution can produce 1-methoxynaphthalene (B125815). Subsequent functionalization at the 5-position would be required, which typically involves electrophilic substitution. However, the methoxy (B1213986) group is an ortho-, para-director, meaning that electrophilic substitution on 1-methoxynaphthalene would primarily direct incoming groups to the 2- and 4-positions, making the introduction of a functional group at the 5-position difficult. Therefore, the route starting from 1,5-dihydroxynaphthalene is more strategically sound for accessing the required 5-methoxy-1-naphthol precursor.

Preparation of Methoxynaphthalene Intermediates

Convergent and Divergent Synthesis Strategies for this compound

A logical and direct approach to synthesizing this compound is a stepwise (or linear) assembly, which is conceptually straightforward. This strategy would likely begin with the commercially available precursor, 1,5-dihydroxynaphthalene. wikipedia.orgscispace.com

The proposed synthetic sequence would be:

Selective Mono-methylation: The first step would involve the selective methylation of one of the hydroxyl groups of 1,5-dihydroxynaphthalene. By carefully controlling stoichiometry and reaction conditions, it is possible to favor the formation of the intermediate, 5-methoxy-1-naphthol.

Difluoromethylation: The remaining free hydroxyl group of 5-methoxy-1-naphthol would then be subjected to a difluoromethylation reaction. This would involve deprotonation to form the corresponding naphthoxide, followed by reaction with a difluorocarbene source to install the -OCF(_2)H group, yielding the final product.

This linear approach is highly dependent on the success of the selective mono-methylation step to avoid complex purification challenges.

An alternative strategy involves starting with the readily available 1-methoxynaphthalene. sigmaaldrich.comcymitquimica.comnih.govsolubilityofthings.com This approach requires the introduction of a functional group at the C-5 position, which can then be converted into the difluoromethoxy group. This route is more complex but avoids the challenge of selective mono-methylation of a diol.

The synthetic sequence could proceed as follows:

Electrophilic Aromatic Substitution: 1-methoxynaphthalene would undergo an electrophilic aromatic substitution reaction, such as nitration or sulfonation, to introduce a functional group onto the ring. The methoxy group is an ortho-, para-directing group, meaning substitution will primarily occur at the C-2 and C-4 positions. Direct functionalization at the C-5 position is challenging and may require multi-step processes or specific catalysts to achieve the desired regioselectivity.

Functional Group Interconversion: Assuming a group is successfully installed at the C-5 position (or can be moved there), it would need to be converted to a hydroxyl group. For example, a sulfonic acid group can be converted to a hydroxyl group via alkali fusion. wikipedia.orgscispace.com An amino group (derived from a nitro group) can be converted to a hydroxyl group via formation of a diazonium salt followed by hydrolysis. youtube.com

Difluoromethylation: The newly introduced hydroxyl group at the C-5 position would then be converted to the difluoromethoxy ether using standard difluoromethylation methods, as described previously.

Optimization of Reaction Parameters and Yields

Maximizing the yield and purity of the final product requires careful optimization of the reaction conditions for the key etherification steps.

For the methylation step , parameters such as the choice of base, methylating agent, solvent, and temperature are critical. The Williamson ether synthesis is typically conducted at temperatures ranging from 50 to 100 °C, with reaction times of 1 to 8 hours. wikipedia.org Solvents like acetonitrile (B52724) or N,N-dimethylformamide (DMF) are often used as they accelerate the S(_N)2 reaction. wikipedia.org

| Parameter | Condition/Reagent | Rationale/Effect on Yield | Reference |

|---|---|---|---|

| Base | NaOH, KOH, K₂CO₃ | Stronger bases ensure complete deprotonation of the naphthol, forming the reactive naphthoxide. | quora.comwvu.edu |

| Methylating Agent | Dimethyl Sulfate (B86663), Methyl Iodide, Dimethyl Carbonate (DMC) | Dimethyl sulfate is highly reactive but toxic. DMC is a greener, less toxic alternative. | google.com |

| Solvent | Acetonitrile, DMF, Ethanol | Polar aprotic solvents (Acetonitrile, DMF) are preferred as they accelerate SN2 reactions. | wikipedia.org |

| Temperature | 50-100 °C | Higher temperatures increase reaction rates but can also lead to side reactions if not controlled. | wikipedia.org |

| Catalyst | Tetrabutylammonium bromide (Phase-Transfer Catalyst) | Useful with reagents like DMC to facilitate the reaction between aqueous and organic phases. | google.com |

For the difluoromethylation step , the reaction is sensitive to the choice of difluorocarbene precursor, base, and solvent. Recent advances have utilized visible-light photoredox catalysis, which allows the reaction to proceed under mild conditions. acs.orgnih.govsemanticscholar.orgmdpi.com

| Parameter | Condition/Reagent | Rationale/Effect on Yield | Reference |

|---|---|---|---|

| :CF₂ Source | Sodium Chlorodifluoroacetate, Difluorobromoacetic Acid, S-(Difluoromethyl)sulfonium salt | The choice of precursor affects reaction conditions (thermal vs. photocatalytic) and handling requirements. Bench-stable precursors are preferred. | orgsyn.orgacs.orgnih.gov |

| Base | Cs₂CO₃, LiOH | A base is required to deprotonate the naphthol, creating the nucleophile that traps the difluorocarbene. | orgsyn.orgacs.org |

| Solvent | DMF, DMSO | Polar aprotic solvents are typically used to dissolve the reagents and facilitate the reaction. | orgsyn.orgnih.gov |

| Catalyst (if applicable) | Photocatalyst (e.g., Eosin Y, Ru(bpy)₃(PF₆)₂) | Enables the reaction to proceed at room temperature under visible light, offering a milder alternative to thermal methods. | acs.orgresearchgate.net |

| Temperature | Room Temperature to 100 °C | Photocatalytic methods often run at room temperature, while thermal decarboxylation of precursors like ClCF₂CO₂Na requires heating. | acs.orgorgsyn.org |

Chemical Reactivity, Transformation Pathways, and Mechanistic Investigations

Reactivity Profile of the Difluoromethoxy Group within the Naphthalene (B1677914) Framework

Exploration of Nucleophilic and Electrophilic Reactivity at the Difluoromethoxy Center

The difluoromethoxy group is generally considered to be relatively inert to common nucleophilic and electrophilic attacks at the difluoromethyl carbon under standard conditions. The presence of two electron-withdrawing fluorine atoms reduces the electron density on the carbon atom, making it less susceptible to nucleophilic attack. However, under specific conditions, reactions involving this group can be induced. For instance, the hydrogen atom of the difluoromethoxy group can be abstracted by strong bases, leading to the formation of a carbanionic intermediate. This intermediate can then react with electrophiles.

Conversely, the difluoromethoxy group is not prone to direct electrophilic attack at the carbon or oxygen atoms due to the deactivating effect of the fluorine atoms.

Stability and Reactivity under Diverse Reaction Conditions

The stability of the difluoromethoxy group is a key feature. It is generally stable under both acidic and basic conditions, a property that makes it a valuable substituent in medicinal chemistry. rsc.org However, extreme conditions can lead to its decomposition. For example, very strong bases can promote elimination reactions. The stability of aryl difluoromethyl ethers is notable, and they can often be isolated using standard techniques like silica (B1680970) gel chromatography. nih.gov

| Condition | Stability of Difluoromethoxy Group | Reactivity |

| Acidic | Generally stable rsc.org | Resistant to hydrolysis |

| Basic | Generally stable, but can react with strong bases rsc.org | Potential for deprotonation |

| Oxidative | Generally stable | Resistant to common oxidizing agents |

| Reductive | Generally stable | Resistant to common reducing agents |

Investigation of Highly Reactive Intermediates (e.g., exocyclic difluoromethylene groups) in Related Systems

In related systems, the generation of highly reactive intermediates such as difluorocarbene (:CF₂) from difluoromethyl compounds has been reported. nih.gov These intermediates are versatile synthons in organic chemistry. For instance, difluorocarbene can be generated from various precursors and participates in cycloaddition reactions and insertions into C-H and X-H bonds (where X is a heteroatom). While not directly involving an exocyclic difluoromethylene group from 1-(difluoromethoxy)-5-methoxynaphthalene itself, the chemistry of related difluoromethylated aromatics suggests that under specific pyrolytic or photolytic conditions, the formation of such reactive species could be conceivable, although not a typical reaction pathway under normal laboratory conditions.

Reaction Behavior of the Methoxy (B1213986) Group on the Naphthalene Ring

The methoxy group (-OCH₃) at the 5-position of the naphthalene ring is an electron-donating group, which activates the ring towards electrophilic aromatic substitution and directs incoming electrophiles to specific positions.

Electrophilic Aromatic Substitution Studies (e.g., nitration, sulfonation)

Electrophilic aromatic substitution (SₑAr) is a fundamental reaction of aromatic compounds. wikipedia.org In naphthalene derivatives, the position of substitution is influenced by both the inherent reactivity of the naphthalene ring positions and the directing effects of existing substituents. The α-positions (1, 4, 5, 8) are generally more reactive than the β-positions (2, 3, 6, 7). libretexts.orgyoutube.com

The methoxy group is a strong activating group and an ortho, para-director. In the case of this compound, the 5-methoxy group will direct incoming electrophiles primarily to the ortho positions (4 and 6) and the para position (8). The difluoromethoxy group, being electron-withdrawing, is a deactivating group and a meta-director. Therefore, it will direct incoming electrophiles to the 3 and 8a positions (relative to its position at C1).

Nitration: Treatment with a mixture of nitric acid and sulfuric acid is expected to introduce a nitro group (-NO₂) onto the naphthalene ring. youtube.com The most likely positions for nitration would be the 4- and 6-positions, directed by the activating methoxy group.

Sulfonation: Reaction with fuming sulfuric acid (a solution of SO₃ in sulfuric acid) would introduce a sulfonic acid group (-SO₃H). youtube.com Similar to nitration, the primary products are expected to be the 4- and 6-sulfonated derivatives.

| Reaction | Reagents | Expected Major Products |

| Nitration | HNO₃, H₂SO₄ | 1-(Difluoromethoxy)-5-methoxy-4-nitronaphthalene and 1-(Difluoromethoxy)-5-methoxy-6-nitronaphthalene |

| Sulfonation | SO₃, H₂SO₄ | 1-(Difluoromethoxy)-5-methoxy-naphthalene-4-sulfonic acid and 1-(Difluoromethoxy)-5-methoxy-naphthalene-6-sulfonic acid |

Chemical Transformations Involving the C-O Ether Bond (e.g., cleavage, functionalization)

The carbon-oxygen bond of the methoxy group can be cleaved under certain conditions. The most common method for cleaving aryl methyl ethers is treatment with strong acids such as hydrobromic acid (HBr) or hydroiodic acid (HI), or with Lewis acids like boron tribromide (BBr₃). This reaction would convert the methoxy group into a hydroxyl group, yielding 4-(difluoromethoxy)naphthalen-1-ol.

Functionalization of the methoxy group itself is less common without cleavage. However, oxidative degradation of the naphthalene ring system can occur under harsh conditions, potentially affecting the methoxy group. In specific biochemical contexts, enzymatic demethylation is a known transformation for methoxy-containing aromatic compounds. nih.govresearchgate.net

Elucidation of Reaction Mechanisms

The formation and subsequent transformations of this compound are governed by complex reaction mechanisms, with radical-mediated pathways playing a crucial role in its synthesis. Mechanistic investigations into potential rearrangement and isomerization reactions of this and structurally related compounds provide further insight into its chemical behavior.

Studies on Radical-Mediated Pathways in Difluoromethoxy Compound Formation

The introduction of the difluoromethoxy group onto the naphthalene scaffold, particularly in the formation of this compound, is predominantly achieved through radical-mediated pathways. These reactions typically involve the generation of a highly reactive difluoromethoxy radical (•OCF₂H), which then participates in a series of steps to yield the final product. A common and contemporary method for generating this radical is through visible-light photoredox catalysis. semanticscholar.orgrsc.org

Experimental and computational studies on the difluoromethoxylation of arenes have elucidated a general mechanism that can be applied to the formation of this compound. semanticscholar.org The process is initiated by a photoredox catalyst which, upon excitation by visible light, engages in a single electron transfer (SET) with a suitable difluoromethoxylating reagent. semanticscholar.orgrsc.org This SET process generates a neutral radical intermediate that subsequently liberates the •OCF₂H radical. semanticscholar.org

Once generated, the electrophilic •OCF₂H radical adds to the electron-rich naphthalene ring of a substrate such as 5-methoxynaphthalene. The methoxy group at the 5-position influences the regioselectivity of this addition. The subsequent steps involve the formation of a difluoromethoxylated cyclohexadienyl radical. This radical intermediate is then oxidized to a carbocation, followed by deprotonation to restore aromaticity and yield the final this compound product. semanticscholar.org

The key steps in the proposed radical-mediated formation of this compound are summarized below:

| Step | Description | Intermediate Species |

| 1. Initiation | A photoredox catalyst is excited by visible light. | Excited Photocatalyst |

| 2. Radical Generation | The excited photocatalyst reduces a difluoromethoxylating agent via Single Electron Transfer (SET), which then fragments to release the •OCF₂H radical. | Difluoromethoxy Radical (•OCF₂H) |

| 3. Radical Addition | The •OCF₂H radical adds to the naphthalene ring of 5-methoxynaphthalene. | Difluoromethoxylated Cyclohexadienyl Radical |

| 4. Oxidation | The radical intermediate is oxidized to a carbocation. | Difluoromethoxylated Naphthalenium Ion |

| 5. Deprotonation | A base removes a proton to restore aromaticity. | This compound |

Mechanistic Insights into Rearrangement and Isomerization Reactions

While extensive research has focused on the synthesis of aryl difluoromethyl ethers, specific mechanistic studies on the rearrangement and isomerization reactions of this compound are not extensively documented in the reviewed literature. However, insights can be drawn from related transformations involving aryl ether compounds.

One notable example of a rearrangement leading to the formation of an aryldifluoromethyl aryl ether is the XeF₂-induced fluorination-rearrangement of diarylketones under strongly acidic conditions. springernature.com Although this is a synthetic route rather than a post-synthetic rearrangement of the ether itself, it points to the possibility of skeletal rearrangements under harsh fluorinating conditions.

Discussions on the synthesis of aryldifluoromethyl aryl ethers also highlight the stability of the difluoromethyleneoxy linkage. This stability is a key feature that makes these compounds attractive in medicinal chemistry, suggesting that rearrangement or isomerization reactions would likely require significant energy input or specific catalytic conditions. springernature.com The development of nickel-catalyzed cross-coupling reactions to form aryldifluoromethyl aryl ethers further underscores the focus on constructing this stable motif rather than studying its propensity to rearrange. nih.gov

Without direct experimental or computational studies on this compound, any discussion on its rearrangement or isomerization remains speculative. Such transformations could theoretically involve intramolecular migrations of the difluoromethoxy group or isomerization to other positions on the naphthalene ring, potentially catalyzed by strong acids or transition metals. However, the inherent stability of the C-O bond in the difluoromethoxy group suggests that such reactions are not facile. Further dedicated mechanistic studies would be required to explore these potential pathways.

Spectroscopic and Structural Analysis of this compound Remains Undocumented in Publicly Accessible Scientific Literature

A comprehensive search for advanced spectroscopic data on the chemical compound this compound has yielded no specific experimental results. Detailed information regarding its Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) characteristics, which are crucial for its structural elucidation and chemical characterization, is not available in the public domain. Consequently, a thorough analysis as outlined by the requested sections on advanced spectroscopic characterization cannot be provided at this time.

The intended article was to focus on the following detailed spectroscopic analyses:

Nuclear Magnetic Resonance (NMR) Spectroscopy , including a comprehensive analysis of ¹H, ¹³C, and ¹⁹F NMR to determine atom connectivity and chemical environments. This would have also involved the application of two-dimensional NMR techniques such as COSY, HSQC, HMBC, and NOESY to further elucidate the molecular structure. A detailed interpretation of chemical shifts and coupling constants for the fluorinated and methoxy groups was also planned.

Mass Spectrometry (MS) Analysis , which would have encompassed High-Resolution Mass Spectrometry (HRMS) for the precise determination of the molecular formula. Additionally, an analysis of the fragmentation pattern was intended to provide further structural information and aid in the differentiation of potential isomers.

Despite extensive searches for primary literature, database entries, and spectroscopic data repositories, no specific experimental data for this compound could be retrieved. The scientific community relies on such published data for the verification and characterization of chemical compounds. The absence of this information prevents a detailed and accurate discussion of the compound's spectroscopic properties.

Further research and publication by the scientific community would be required to make the necessary data available for a complete and accurate characterization of this compound.

Advanced Spectroscopic Characterization and Structural Elucidation

Vibrational Spectroscopy: Infrared (IR) and Raman Spectrometry

Vibrational spectroscopy probes the discrete energy levels associated with the stretching and bending of chemical bonds within a molecule.

Infrared (IR) spectroscopy is a powerful tool for identifying functional groups. The IR spectrum of 1-(difluoromethoxy)-5-methoxynaphthalene is predicted to be dominated by absorptions from the naphthalene (B1677914) ring and the two ether functionalities.

The methoxy (B1213986) group (-OCH₃) exhibits several characteristic absorption bands. A strong, asymmetric C-O-C stretching vibration is expected around 1250 cm⁻¹, with a corresponding symmetric stretch appearing near 1040 cm⁻¹. bartleby.com The C-H stretching vibrations of the methyl group are typically observed in the 3000–2850 cm⁻¹ region. vscht.czsemanticscholar.org

The difluoromethoxy group (-OCHF₂) introduces strong absorption bands due to the highly polar C-F bonds. These C-F stretching vibrations are anticipated to appear in the 1100–1000 cm⁻¹ range. The presence of two fluorine atoms will likely result in strong, distinct absorption bands. The C-O stretching vibration associated with this group will also contribute to the spectrum, likely in a region similar to other ethers but influenced by the electronegative fluorine atoms.

The naphthalene ring itself gives rise to a series of characteristic bands. Aromatic C-H stretching vibrations are typically found just above 3000 cm⁻¹ (around 3100–3000 cm⁻¹). libretexts.org Aromatic C=C in-ring stretching vibrations produce a series of medium to strong bands in the 1600–1400 cm⁻¹ region. libretexts.orgscielo.org.za Out-of-plane C-H bending vibrations, which are sensitive to the substitution pattern, are expected in the 900–675 cm⁻¹ range. libretexts.org

Table 1: Predicted Characteristic Infrared (IR) Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Bond Vibration | Functional Group | Predicted Intensity |

| 3100–3000 | C-H stretch | Aromatic (Naphthalene) | Medium |

| 3000–2850 | C-H stretch | Methoxy (-OCH₃) | Medium |

| 1600–1400 | C=C stretch (in-ring) | Aromatic (Naphthalene) | Medium-Strong |

| ~1250 | Asymmetric C-O stretch | Methoxy (-OCH₃) | Strong |

| 1100–1000 | C-F stretch | Difluoromethoxy (-OCHF₂) | Very Strong |

| ~1040 | Symmetric C-O stretch | Methoxy (-OCH₃) | Medium-Strong |

| 900–675 | C-H out-of-plane bend | Aromatic (Naphthalene) | Strong |

Raman spectroscopy provides information that is complementary to IR spectroscopy. While IR activity depends on a change in the dipole moment, Raman activity depends on a change in polarizability. This makes Raman spectroscopy particularly effective for observing vibrations of non-polar or symmetric bonds.

For this compound, the C=C stretching vibrations of the naphthalene ring are expected to produce strong signals in the Raman spectrum, typically in the 1560-1570 cm⁻¹ and near 1350 cm⁻¹ regions. researchgate.net These symmetric "breathing" modes of the aromatic system are often more intense in Raman than in IR spectra. researchgate.net Vibrations associated with the C-O-C linkages and the C-F bonds will also be Raman active, providing further structural confirmation. Analysis of 1-methoxynaphthalene (B125815) has shown that all fundamental modes are active in both Raman and IR spectra. niscpr.res.inscispace.com

Table 2: Predicted Prominent Raman Shifts for this compound

| Raman Shift (cm⁻¹) | Bond Vibration | Functional Group | Predicted Intensity |

| 3100–3000 | C-H stretch | Aromatic (Naphthalene) | Medium |

| 1560–1570 | C=C ring stretch | Aromatic (Naphthalene) | Strong |

| ~1350 | C=C ring stretch | Aromatic (Naphthalene) | Very Strong |

| 1100–1000 | C-F stretch | Difluoromethoxy (-OCHF₂) | Medium |

Electronic Absorption Spectroscopy (UV-Vis)

The naphthalene ring system is an excellent chromophore, and its electronic absorption spectrum is characterized by intense π-π* transitions. The UV-Vis spectrum of naphthalene derivatives typically displays two or three distinct absorption bands. For instance, 2-methoxynaphthalene (B124790) exhibits absorption maxima in the ranges of 220-240 nm and 280-300 nm, corresponding to these π-π* transitions of the naphthalene core. ijpsjournal.com

The substitution pattern on the naphthalene ring significantly influences the position and intensity of these absorption bands. rsc.orgtandfonline.com The methoxy group (-OCH₃) is an electron-donating group, which typically causes a bathochromic (red) shift of the absorption maxima due to conjugation with the aromatic π-system. Conversely, the difluoromethoxy group (-OCHF₂) is expected to be electron-withdrawing. The interplay between the electron-donating methoxy group and the electron-withdrawing difluoromethoxy group at the 1 and 5 positions could lead to complex shifts in the electronic transitions and potentially introduce charge-transfer characteristics to the excited states. tandfonline.com Studies on substituted naphthalenes show that the magnitude of the spectral shift depends on the nature and position of the substituent. rsc.org

Table 3: Typical UV-Vis Absorption Maxima for Related Naphthalene Derivatives

| Compound | λ_max 1 (nm) | λ_max 2 (nm) | Solvent |

| Naphthalene | ~221 | ~275 | Varies |

| 2-Methoxynaphthalene | 220-240 | 280-300 | Varies ijpsjournal.com |

| 1,5-Dihydroxynaphthalene (B47172) | ~298 | ~328 | Boric Acid Glass tandfonline.com |

X-ray Crystallography and Solid-State Structural Investigations

While the specific crystal structure of this compound has not been reported, analysis of related naphthalene ethers provides significant insight into the likely solid-state arrangement. X-ray diffraction studies on substituted naphthalenes reveal key details about molecular planarity, substituent orientation, and intermolecular interactions.

For example, the crystal structure of 1,5-dimethoxynaphthalene (B158590) shows that the molecule lies on an inversion center and that the naphthalene ring system is essentially planar, with the methoxy groups not causing significant distortion. nih.gov In this structure, molecules pack in a herringbone arrangement. nih.gov In other substituted methoxynaphthalenes, the packing is often governed by weak C—H···O interactions and π–π stacking between the naphthalene rings, with centroid-to-centroid distances typically in the range of 3.5 to 3.8 Å. nih.gov

Table 4: Illustrative Crystallographic Data for a Related Disubstituted Naphthalene Compound (1,5-Dimethoxynaphthalene) nih.gov

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 7.0412 (3) |

| b (Å) | 10.1058 (4) |

| c (Å) | 6.5773 (2) |

| β (°) | 95.509 (3) |

| Volume (ų) | 465.86 (3) |

| Z | 2 |

| Key Interactions | C—H···O hydrogen bonds, Herringbone packing |

Analysis of Intermolecular Interactions (e.g., Hydrogen Bonds, Halogen Bonds)

A comprehensive search of scientific literature and chemical databases did not yield specific research studies detailing the experimental or computational analysis of intermolecular interactions for the compound this compound. While the structural features of the molecule—namely the difluoromethoxy and methoxy groups, and the naphthalene ring system—suggest the potential for various types of non-covalent interactions, no published data is available to characterize these specific interactions.

The presence of fluorine atoms in the difluoromethoxy group could theoretically allow for the formation of weak hydrogen bonds (C-H···F) or halogen bonds, where the fluorine acts as a halogen bond acceptor. Similarly, the oxygen atoms in both the difluoromethoxy and methoxy groups could act as hydrogen bond acceptors. The aromatic naphthalene core could participate in π-π stacking or C-H···π interactions. However, without dedicated crystallographic or spectroscopic studies on this compound, any discussion of these potential interactions remains purely speculative.

Consequently, no data tables or detailed research findings on the hydrogen bonding, halogen bonding, or other intermolecular interactions specifically for this compound can be provided.

Computational Chemistry and Theoretical Modeling Approaches

Quantum Chemical Calculations (e.g., Density Functional Theory)

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental to understanding the electronic behavior of molecules. bhu.ac.in DFT is a computational method that models the electronic structure of many-body systems, providing a balance between accuracy and computational cost. nih.gov These calculations are instrumental in predicting a wide range of molecular properties. bhu.ac.in

DFT methods are employed to determine the most stable three-dimensional arrangement of atoms in a molecule, known as the optimized molecular geometry. This process involves finding the minimum energy conformation on the potential energy surface. For 1-(Difluoromethoxy)-5-methoxynaphthalene, these calculations would reveal precise bond lengths, bond angles, and dihedral angles.

The resulting geometry would illustrate the spatial orientation of the difluoromethoxy and methoxy (B1213986) groups relative to the planar naphthalene (B1677914) ring. For instance, DFT can predict the planarity of the OCF₂H group with respect to the aromatic system, which is influenced by factors like anomeric interactions and steric hindrance. nih.gov In similar aromatic ethers, the conformation of such groups is known to affect electronic properties. nih.gov

Table 1: Predicted Geometrical Parameters for this compound (Illustrative) This table illustrates the type of data obtained from DFT calculations. Specific values for the title compound require dedicated computational studies.

| Parameter | Predicted Value Range | Description |

|---|---|---|

| C-C (Naphthalene) | 1.37 - 1.46 Å | Bond lengths within the aromatic naphthalene core. nih.gov |

| C-O (Methoxy) | ~1.36 Å | Bond length for the Carbon-Oxygen bond of the methoxy group. |

| C-O (Difluoromethoxy) | ~1.37 Å | Bond length for the Carbon-Oxygen bond of the difluoromethoxy group. |

| C-F | ~1.35 Å | Carbon-Fluorine bond lengths in the difluoromethoxy group. |

| Dihedral Angle (C-C-O-C) | Varies | Torsional angle defining the orientation of the substituent groups. |

Molecular orbital (MO) theory is central to understanding chemical reactivity and electronic properties. DFT calculations provide detailed information about the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). dntb.gov.ua The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of molecular stability and reactivity. samipubco.com

For this compound, MO analysis would map the distribution of these frontier orbitals across the molecule. It would likely show the HOMO localized more on the electron-rich methoxy-substituted part of the naphthalene ring, while the LUMO might be more distributed across the aromatic system, influenced by the difluoromethoxy group. Natural Bond Orbital (NBO) analysis can further dissect these interactions by examining charge delocalization and hyperconjugative effects. dntb.gov.uaucsb.edu

Table 2: Calculated Electronic Properties (Illustrative) This table presents typical electronic properties derived from quantum chemical calculations. Values are hypothetical for this compound.

| Property | Calculated Value (Illustrative) | Significance |

|---|---|---|

| HOMO Energy | -6.2 eV | Relates to ionization potential and electron-donating ability. nih.gov |

| LUMO Energy | -1.5 eV | Relates to electron affinity and electron-accepting ability. nih.gov |

| HOMO-LUMO Gap | 4.7 eV | Indicates chemical reactivity and kinetic stability. samipubco.com |

| Dipole Moment | ~2.5 Debye | Measures the overall polarity of the molecule. bhu.ac.in |

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations are a computational method for studying the physical movements of atoms and molecules over time. By solving Newton's equations of motion, MD simulations provide a detailed view of molecular flexibility and conformational dynamics that are not apparent from static quantum chemical calculations.

The methoxy and difluoromethoxy groups are not rigid; they can rotate around their bonds to the naphthalene ring. MD simulations can explore the potential energy landscape associated with these rotations, identifying the most stable conformations and the energy barriers between them. researchgate.net This is particularly relevant for the difluoromethoxy group, where rotation can alter its lipophilicity and hydrogen bonding capabilities. nih.gov Understanding the preferred orientations of these substituents is key to predicting how the molecule will interact with its environment.

Intermolecular Interaction Studies

The way molecules pack together in a solid state, such as in a crystal, is governed by a complex network of intermolecular interactions. Understanding these interactions is crucial for predicting material properties.

Hirshfeld surface analysis is a powerful tool for visualizing and quantifying intermolecular interactions within a crystal. tandfonline.com It partitions the crystal space into regions where the electron density of a given molecule dominates. By mapping properties like the normalized contact distance (d_norm) onto this surface, it is possible to identify specific regions of close intermolecular contacts, such as hydrogen bonds and van der Waals forces. nih.gov

Reaction Pathway and Transition State Calculations

Computational chemistry plays a vital role in understanding the mechanisms of synthetic transformations leading to compounds like this compound. DFT calculations are particularly useful for mapping reaction pathways, locating transition states, and determining activation energies, thereby providing insights into reaction feasibility and selectivity.

The synthesis of this compound likely involves the introduction of the difluoromethoxy group onto a naphthalene precursor. A common method for this transformation is through radical difluoromethoxylation. Computational studies on the catalytic radical difluoromethoxylation of arenes have provided a mechanistic framework for such reactions. These studies suggest a process involving a single electron transfer (SET) from an excited photoredox catalyst to a difluoromethoxylating agent, which then generates a difluoromethoxy radical (•OCF₂H). This radical subsequently adds to the aromatic ring to form a difluoromethoxylated cyclohexadienyl radical intermediate. The final product is formed after oxidation and deprotonation of this intermediate. rsc.org

The regioselectivity of the difluoromethoxylation of 5-methoxynaphthalene would be a key aspect to investigate computationally. The electron-donating nature of the methoxy group would direct the incoming radical to specific positions on the naphthalene ring. DFT calculations of the relative energies of the possible cyclohexadienyl radical intermediates would help predict the most likely site of substitution.

In a related computational study on the intramolecular C-H trifluoromethoxylation of (hetero)arenes, the mechanism was found to involve a radical O-trifluoromethylation followed by an OCF₃-migration. This latter step was proposed to proceed through a heterolytic cleavage of the N-OCF₃ bond, leading to a short-lived ion pair that rapidly recombines. nih.gov While this is an intramolecular process, it highlights the complex mechanistic possibilities for reactions involving fluorinated alkoxy groups.

The following table summarizes key computational parameters that would be calculated to elucidate the mechanism of the synthesis of this compound.

| Computational Parameter | Significance | Typical Computational Method |

| Transition State Geometry | The molecular structure at the highest point on the reaction coordinate. | DFT with methods like Berny optimization |

| Activation Energy (ΔG‡) | The energy barrier that must be overcome for a reaction to occur. | DFT energy calculations of reactants and transition state |

| Reaction Energy (ΔG_rxn) | The overall free energy change of the reaction. | DFT energy calculations of reactants and products |

| Intermediate Stability | The relative energy of any intermediate species formed during the reaction. | DFT energy calculations |

Theoretical Prediction of Spectroscopic Properties and Correlation with Experimental Data

Theoretical calculations are instrumental in predicting the spectroscopic properties of molecules, which can then be correlated with experimental data to confirm their structure and understand their electronic properties. For this compound, DFT and time-dependent DFT (TD-DFT) would be the methods of choice for predicting vibrational and electronic spectra, respectively.

In a study of a methoxynaphthalene derivative, DFT calculations at the M062X/6-311+g(d) level of theory were used to determine the molecular structure. The calculated geometric parameters were then compared with the experimental data obtained from X-ray crystallography, showing excellent agreement. researchgate.net This demonstrates the power of computational methods to accurately predict molecular geometries.

The vibrational frequencies of this compound could be calculated using DFT. These theoretical frequencies, after appropriate scaling, can be compared with experimental Infrared (IR) and Raman spectra to aid in the assignment of vibrational modes. For example, the characteristic stretching frequencies of the C-O-C bonds in the methoxy and difluoromethoxy groups, as well as the C-F bonds, could be precisely identified.

The electronic absorption spectrum (UV-Vis) of this compound can be predicted using TD-DFT calculations. These calculations would provide information about the energies and oscillator strengths of electronic transitions, which correspond to the absorption maxima (λ_max) and intensities observed experimentally. The nature of these transitions (e.g., π→π* or n→π*) can also be elucidated by analyzing the molecular orbitals involved.

The following table presents a hypothetical correlation between predicted and experimental spectroscopic data for this compound, based on the types of analyses performed for similar compounds.

| Spectroscopic Technique | Predicted Data (Computational) | Experimental Data | Correlation and Insights |

| Infrared (IR) Spectroscopy | Calculated vibrational frequencies and intensities. | Measured absorption bands (cm⁻¹). | Assignment of functional group vibrations (e.g., C-F, C-O, aromatic C-H). |

| UV-Vis Spectroscopy | Calculated absorption wavelengths (λ_max) and oscillator strengths. | Measured absorption maxima and molar absorptivity. | Identification of electronic transitions and confirmation of the chromophore structure. |

| NMR Spectroscopy | Calculated chemical shifts (δ) for ¹H, ¹³C, and ¹⁹F. | Measured chemical shifts in ppm. | Structural confirmation and assignment of resonances to specific nuclei. |

| X-ray Crystallography | Optimized molecular geometry (bond lengths, bond angles). | Experimentally determined crystal structure. | Validation of the theoretical model and detailed analysis of molecular conformation. |

Synthesis and Exploration of 1 Difluoromethoxy 5 Methoxynaphthalene Derivatives

Structural Modifications of the Naphthalene (B1677914) Core

Introduction of Additional Substituents at Different Positions

The introduction of additional substituents onto the 1-(Difluoromethoxy)-5-methoxynaphthalene core can be achieved through various synthetic methodologies, primarily guided by the principles of electrophilic aromatic substitution. The directing effects of the existing difluoromethoxy and methoxy (B1213986) groups play a crucial role in determining the regioselectivity of these reactions. Naphthalene itself typically undergoes electrophilic attack preferentially at the α-position (C1, C4, C5, C8) due to the greater stabilization of the resulting carbocation intermediate. pearson.comlibretexts.org

For 1,5-disubstituted naphthalenes, the positions of further substitution are influenced by the electronic nature of the existing groups. Both the difluoromethoxy and methoxy groups are ortho, para-directing. However, the methoxy group is a stronger activating group than the difluoromethoxy group. Therefore, electrophilic substitution would be expected to occur preferentially on the ring bearing the methoxy group.

Key electrophilic substitution reactions that could be employed to introduce a variety of functional groups include:

Nitration: Treatment with nitric acid in the presence of sulfuric acid would likely introduce a nitro group.

Halogenation: Reactions with bromine or chlorine in the presence of a Lewis acid catalyst can introduce halogen atoms.

Friedel-Crafts Acylation and Alkylation: These reactions, utilizing acyl chlorides/anhydrides or alkyl halides with a Lewis acid catalyst, can introduce keto and alkyl functionalities, respectively. rsc.org

Sulfonation: Reaction with fuming sulfuric acid can introduce a sulfonic acid group.

The precise regiochemical outcome of these reactions on the this compound scaffold would require experimental verification, as steric hindrance from the existing substituents could also influence the position of attack.

| Reaction | Reagents | Potential Substituent |

| Nitration | HNO₃, H₂SO₄ | -NO₂ |

| Bromination | Br₂, FeBr₃ | -Br |

| Friedel-Crafts Acylation | RCOCl, AlCl₃ | -COR |

| Friedel-Crafts Alkylation | RCl, AlCl₃ | -R |

| Sulfonation | SO₃, H₂SO₄ | -SO₃H |

Variations of the Difluoromethoxy Group (e.g., to trifluoromethoxy, fluoromethoxy)

Modification of the difluoromethoxy group offers another avenue for tuning the properties of the parent molecule.

Conversion to Trifluoromethoxy Group: The conversion of a difluoromethoxy group to a trifluoromethoxy group (-OCF₃) is a challenging transformation. However, related transformations of other functional groups to the trifluoromethoxy group have been reported. For instance, the synthesis of aryl trifluoromethyl ethers has been achieved from phenols via a two-step process involving the formation of a fluoroformate intermediate, followed by reaction with sulfur tetrafluoride (SF₄). Another approach involves the direct O-trifluoromethylation of phenols using hypervalent iodine reagents. While not a direct conversion of the -OCHF₂ group, these methods could be adapted by first hydrolyzing the difluoromethoxy group to the corresponding phenol (B47542), 5-methoxy-1-naphthol, and then applying these trifluoromethylation protocols.

Conversion to Fluoromethoxy Group: The synthesis of a fluoromethoxy (-OCH₂F) analogue would likely require a de novo synthesis starting from 5-methoxy-1-naphthol. This could potentially be achieved by reacting the naphthol with a fluoromethylating agent such as fluoromethyl tosylate or a related electrophile under basic conditions.

| Target Group | Potential Synthetic Strategy | Key Reagents |

| Trifluoromethoxy (-OCF₃) | Hydrolysis to phenol, then trifluoromethylation | BBr₃ (for hydrolysis); SF₄ or hypervalent iodine reagents |

| Fluoromethoxy (-OCH₂F) | Williamson ether synthesis from the corresponding naphthol | NaH, Fluoromethyl tosylate |

Chemical Modifications of the Methoxy Group

The methoxy group at the 5-position is amenable to several chemical modifications, providing a handle for further diversification.

Demethylation to a Hydroxyl Group: A common and synthetically useful transformation is the cleavage of the methyl ether to yield the corresponding phenol, 1-(Difluoromethoxy)-5-naphthol. This can be achieved using various reagents, with boron tribromide (BBr₃) being a particularly effective and widely used choice for the demethylation of aryl methyl ethers. researchgate.net Other reagents such as aluminum chloride (AlCl₃) in the presence of a nucleophilic scavenger or strong protic acids like hydroiodic acid (HI) can also be employed. google.com

Etherification to other Alkoxy Groups: Once the hydroxyl group is unmasked, it can be further functionalized through Williamson ether synthesis. By reacting the resulting naphthol with various alkyl halides or tosylates in the presence of a base (e.g., NaH, K₂CO₃), a diverse range of alkoxy derivatives can be prepared. acs.org This allows for the introduction of longer alkyl chains, branched alkyl groups, or functionalized side chains.

| Modification | Reaction | Typical Reagents |

| Demethylation | Ether Cleavage | BBr₃, AlCl₃, HI |

| Etherification | Williamson Ether Synthesis | NaH, K₂CO₃, Alkyl halide/tosylate |

Conjugation with Other Chemical Scaffolds

The this compound motif can serve as a valuable building block for the construction of more complex molecular architectures, including hybrid molecules and heterocyclic systems.

Design and Synthesis of Hybrid Molecules Incorporating the this compound Motif

Hybrid molecules, which combine two or more distinct pharmacophores or functional moieties into a single entity, represent a promising strategy in drug discovery. The this compound scaffold can be incorporated into such hybrids to leverage its unique properties. The design of these hybrids often involves linking the naphthalene core to another chemical scaffold via a suitable spacer.

For instance, if a carboxylic acid functionality were introduced onto the naphthalene ring (e.g., through oxidation of a methyl group or carboxylation of an organometallic intermediate), it could be coupled with an amine-containing scaffold using standard peptide coupling reagents (e.g., DCC, EDC) to form an amide linkage. Similarly, a hydroxyl group, obtained from demethylation of the methoxy group, could be used as a handle for forming ether or ester linkages to other molecules. The synthesis of novel naphthalene-heterocycle hybrids has been reported as a strategy to develop compounds with potent biological activities. rsc.org

Utilization as a Building Block in Complex Organic Synthesis (e.g., lactam derivatives, heterocyclic compounds)

The functionalized this compound can serve as a versatile starting material for the synthesis of more complex ring systems, including lactams and other heterocyclic compounds.

Lactam Derivatives: The synthesis of lactams, which are cyclic amides, often involves the cyclization of amino acids or the rearrangement of cyclic ketones. To utilize the this compound scaffold for lactam synthesis, it would first need to be appropriately functionalized. For example, a Beckmann rearrangement of an oxime derived from a tetralone (a partially hydrogenated naphthalene ketone) could yield a lactam. The synthesis of such a tetralone precursor could be envisioned starting from this compound through a sequence of reactions such as Friedel-Crafts acylation followed by reduction and cyclization.

Heterocyclic Compounds: The naphthalene core can be annulated with various heterocyclic rings. For example, a hydroxyl group and an adjacent amino group on the naphthalene ring can serve as precursors for the synthesis of fused oxazoles or thiazoles. Similarly, a 1,2-diamine functionality could be used to construct fused pyrazines or quinoxalines. The synthesis of various heterocyclic compounds from functionalized naphthalenes is a well-established area of organic synthesis. nih.gov For instance, the reaction of a suitably substituted naphthalene derivative with different nucleophilic reagents can lead to the formation of diverse heterocyclic scaffolds such as pyran, pyrazole, and pyridine (B92270) derivatives. rsc.org

| Target Scaffold | Synthetic Strategy | Key Intermediate |

| Lactam Derivatives | Beckmann Rearrangement | Tetralone Oxime |

| Fused Oxazoles/Thiazoles | Condensation/Cyclization | ortho-Amino Naphthol |

| Fused Pyrazines/Quinoxalines | Condensation/Cyclization | ortho-Naphthylenediamine |

Lack of Specific Research Hinders Detailed Synthesis Exploration

The synthesis of chiral molecules, which are non-superimposable mirror images of each other (enantiomers), is a critical area of chemical research, particularly in the development of pharmaceuticals and materials science. Achieving stereoselectivity—the preferential formation of one stereoisomer over another—is often accomplished through several established strategies. These can include the use of chiral catalysts, the temporary attachment of a chiral auxiliary to guide the reaction, or the employment of enzymes that naturally facilitate stereospecific transformations.

For a molecule like this compound, one could hypothetically propose several avenues for creating chiral derivatives. For instance, asymmetric reactions could be designed to introduce a chiral center on a substituent attached to the naphthalene core. Alternatively, if a suitable prochiral precursor exists, enantioselective reactions could be employed to directly create a stereocenter.

However, without specific published research, any detailed discussion of synthetic routes, reaction conditions, catalyst selection, or the resulting stereochemical purity (e.g., enantiomeric excess) for derivatives of this compound would be purely speculative. The scientific record, as it currently stands, does not provide the necessary data—such as detailed experimental procedures, spectroscopic characterization of products, or tables of results from systematic optimization studies—that would be required to construct a scientifically rigorous and factual article on this specific topic.

Therefore, while the principles of stereoselective synthesis are well-established, their direct application to this compound has not been specifically described in the available literature. Further research would be necessary to explore and develop such synthetic methods.

Broader Research Applications in Organic Chemistry

Utility as a Synthetic Intermediate for Advanced Materials and Organic Functional Molecules

The naphthalene (B1677914) core of 1-(difluoromethoxy)-5-methoxynaphthalene provides a rigid and electronically rich platform that is highly amenable to further functionalization. The presence of both a difluoromethoxy and a methoxy (B1213986) group at the 1 and 5 positions, respectively, offers distinct electronic environments that can be selectively targeted in subsequent synthetic transformations.

Derivatives of naphthalene are integral components in the development of advanced materials, including organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and liquid crystals. The introduction of a difluoromethoxy group can significantly influence the photophysical and electronic properties of the naphthalene system. For instance, the high electronegativity of the fluorine atoms can lower the HOMO and LUMO energy levels of the molecule, potentially leading to materials with improved stability and charge-transport characteristics.

In the realm of organic functional molecules, this compound can serve as a key building block for the synthesis of more complex structures. For example, the naphthalene ring can be further substituted through electrophilic aromatic substitution reactions, with the existing substituents directing the position of incoming groups. The methoxy group is an activating, ortho-, para-directing group, while the difluoromethoxy group is generally considered to be weakly deactivating and meta-directing. This differential directing effect can be exploited to achieve regioselective synthesis of polysubstituted naphthalenes.

Furthermore, the presence of the methoxy group offers a handle for demethylation to a hydroxyl group, which can then be used for a variety of coupling reactions to build larger molecular architectures. The difluoromethoxy group itself is generally stable, ensuring its retention throughout multi-step synthetic sequences. The analogous compound, 1-(difluoromethoxy)naphthalene-5-carbonyl chloride, is noted for its use as an intermediate in the synthesis of pharmaceuticals and agrochemicals, highlighting the value of the 1-(difluoromethoxy)naphthalene (B3058840) scaffold in the creation of bioactive molecules. smolecule.com

Contributions to Fundamental Fluorine Chemistry Research

The study of molecules like this compound contributes to the broader understanding of fluorine chemistry. The difluoromethoxy group is of particular interest due to its unique properties as a "lipophilic hydrogen bond donor". nih.gov The hydrogen atom of the -OCF2H group is more acidic than a typical ether C-H bond due to the electron-withdrawing fluorine atoms, allowing it to participate in hydrogen bonding interactions. nih.gov This property is crucial in medicinal chemistry for mimicking hydroxyl or thiol groups, but with increased lipophilicity. nih.gov

Research into the synthesis of difluoromethoxylated aromatic compounds has led to the development of novel synthetic methodologies. These include visible-light photoredox catalysis for the introduction of the -OCF2H group onto aromatic rings under mild conditions. smolecule.com The development of such methods is crucial for making complex fluorinated molecules more accessible for study and application.

Moreover, the presence of the difluoromethoxy group can influence the reactivity of the naphthalene ring system. Studies on the electronic effects of this group help to refine our understanding of its inductive and resonance contributions, which in turn aids in predicting the reactivity of other aromatic compounds bearing this substituent.

Impact on General Organic Reaction Development Using Related Aromatic Scaffolds

The synthesis of fluorinated naphthalene derivatives is an active area of research, with applications in materials science and medicinal chemistry. ekb.egrsc.org The development of regioselective methods for the functionalization of the naphthalene core is a significant challenge that inspires innovation in synthetic methodology. ekb.eg For example, transition metal-catalyzed cross-coupling reactions are often employed to introduce various substituents onto the naphthalene ring, and the presence of a difluoromethoxy group can influence the efficiency and selectivity of these reactions.

The knowledge gained from studying the synthesis and reactivity of compounds like this compound can be applied to the development of reactions for other aromatic systems. The insights into how the difluoromethoxy group affects reaction outcomes can guide the design of new catalysts and reagents for the synthesis of a wide array of fluorinated organic molecules.

Conclusion and Future Perspectives

Summary of Key Research Advances and Contributions

Research into difluoromethoxylated aromatic compounds, including naphthalene (B1677914) derivatives, has led to significant contributions, primarily in the field of medicinal chemistry. The difluoromethoxy group is recognized as a valuable bioisostere for hydroxyl, thiol, or amine groups, capable of modulating the physicochemical properties of a parent molecule. acs.org Key advances include:

Enhanced Pharmacokinetic Profiles: The introduction of a difluoromethoxy group can lead to improved metabolic stability and enhanced cell membrane permeability, which are critical parameters in drug design. nih.gov This is attributed to the unique electronic properties and the lipophilicity of the –OCF2H group. acs.orgresearchgate.net

Modulation of Biological Activity: The difluoromethoxy group can act as a hydrogen bond donor, which can influence molecular interactions with biological targets. acs.orgresearchgate.net A notable example is the development of novel naphthalene-based diarylamide derivatives containing a difluoromethoxy group, which have shown potent inhibitory activity across multiple Raf kinase isoforms, highlighting their potential in cancer therapy. nih.gov

Synthetic Methodologies: Significant progress has been made in the synthesis of aryl difluoromethyl ethers. acs.org Advances in visible-light photoredox catalysis have provided innovative strategies for the introduction of the difluoromethoxy group into organic molecules, accelerating the synthesis of diverse analogues for structure-activity relationship (SAR) studies. nih.govresearchgate.net

These contributions underscore the strategic importance of the difluoromethoxy group in the design of new therapeutic agents. The naphthalene scaffold itself is a well-established platform in medicinal chemistry, with numerous derivatives approved as drugs for a wide range of conditions. ekb.egnih.gov The combination of the naphthalene core with the difluoromethoxy substituent represents a promising strategy for the development of next-generation pharmaceuticals.

Emerging Trends and Challenges in Difluoromethoxy Naphthalene Chemistry

The growing interest in difluoromethoxylated compounds has given rise to several emerging trends, accompanied by persistent challenges:

Trend towards Late-Stage Functionalization: A significant trend in medicinal chemistry is the development of methods for the direct, one-step conversion of a functional group into its corresponding bioisostere at a late stage of synthesis. princeton.edu This approach offers considerable advantages in efficiency, allowing for the rapid generation of a diverse range of analogues for biological evaluation.

Increased Focus on "Emerging Fluorinated Groups": As the limitations of traditional fluorinated groups become more apparent, there is a growing interest in alternative fluorinated moieties like the difluoromethoxy group. researchgate.net This is driven by the need for novel structures with unique property profiles.

Challenge of Regioselective Synthesis: A primary challenge in the synthesis of substituted naphthalenes is achieving high regioselectivity. The introduction of a difluoromethoxy group at a specific position on the naphthalene ring, such as in 1-(Difluoromethoxy)-5-methoxynaphthalene, requires careful control of reaction conditions and potentially multi-step synthetic sequences.

Scalability of Synthetic Methods: While novel synthetic methods are continuously being developed, their scalability for industrial production often remains a hurdle. acs.org The development of robust and cost-effective methods for the large-scale synthesis of difluoromethoxylated naphthalenes is crucial for their commercial viability.

The following table provides a summary of key research findings related to the properties and synthesis of difluoromethoxyarenes:

| Research Area | Key Findings |

| Bioisosterism | The difluoromethyl group can act as a lipophilic hydrogen bond donor, serving as a bioisostere for hydroxyl, thiol, and amine groups. acs.org |

| Lipophilicity | The difluoromethyl group is generally considered to enhance lipophilicity, though the extent can vary depending on the molecular context. acs.org |

| Synthesis | Methods utilizing fluoroform as a source of difluorocarbene have been developed for the synthesis of difluoromethoxyarenes, though yields can be substrate-dependent. acs.org |

| Photoredox Catalysis | Visible-light photoredox catalysis has emerged as a powerful tool for the radical (hetero)aryl difluoromethoxylation, enabling the synthesis of multiple analogues. nih.gov |

Future Directions for Fundamental and Applied Research

The field of difluoromethoxy naphthalene chemistry is ripe with opportunities for both fundamental and applied research. Future efforts could be directed towards:

Synthesis of Novel Analogues: The targeted synthesis of a broader range of difluoromethoxylated naphthalene isomers and derivatives is a key area for future research. This includes the development of more efficient and regioselective synthetic routes to compounds like this compound.

In-depth Physicochemical Profiling: A systematic investigation into the physicochemical properties of difluoromethoxylated naphthalenes is warranted. This includes detailed studies on their lipophilicity, hydrogen bonding capacity, conformational preferences, and metabolic stability to build a comprehensive structure-property relationship database.

Exploration of New Applications: While medicinal chemistry is a primary focus, the unique electronic and photophysical properties of these compounds could be explored for applications in materials science, such as in the development of organic light-emitting diodes (OLEDs) or functional polymers. The global market for naphthalene derivatives is projected to grow, driven by various industries including construction and electronics. researchandmarkets.commordorintelligence.com

Computational Modeling and Design: The use of computational tools to predict the properties and biological activities of novel difluoromethoxylated naphthalene derivatives can help to guide synthetic efforts and accelerate the discovery process.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.